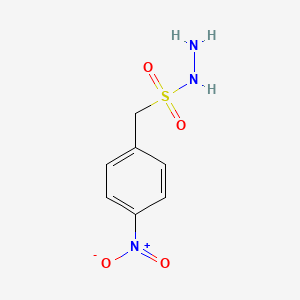

(4-Nitrophenyl)methanesulfonohydrazide

Vue d'ensemble

Description

(4-Nitrophenyl)methanesulfonohydrazide is a chemical compound with the molecular formula C7H9N3O4S and a molecular weight of 231.23 g/mol It is characterized by the presence of a nitrophenyl group attached to a methanesulfonohydrazide moiety

Mécanisme D'action

Target of Action

It is known that sulfonamides generally target bacterial enzymes, inhibiting their function and thus preventing bacterial growth .

Mode of Action

It is known that 4-nitrophenol, a related compound, is used in catalytic reduction reactions

Biochemical Pathways

It is known that 4-nitrophenol is involved in catalytic reduction reactions . This suggests that (4-Nitrophenyl)methanesulfonohydrazide might affect similar biochemical pathways, but more research is needed to confirm this.

Result of Action

It is known that sulfonamides generally inhibit bacterial enzymes, preventing bacterial growth

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methanesulfonohydrazide typically involves the reaction of 4-nitrobenzaldehyde with methanesulfonohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production methods are designed to ensure consistent quality and high efficiency while minimizing waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Nitrophenyl)methanesulfonohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (4-aminophenyl)methanesulfonohydrazide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield (4-aminophenyl)methanesulfonohydrazide, while oxidation reactions produce sulfonic acid derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research has shown that derivatives of (4-Nitrophenyl)methanesulfonohydrazide exhibit promising anticancer activities. A study synthesized several compounds containing the nitrophenyl moiety, which were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Antioxidant Activity

Compounds derived from this compound have also been studied for their antioxidant properties. In vitro assays demonstrated that these compounds could scavenge free radicals, thereby reducing oxidative stress in biological systems .

Biochemical Applications

Enzyme Inhibition Studies

this compound serves as a model substrate in enzyme inhibition studies. Its derivatives have been utilized to investigate the kinetics of enzyme-catalyzed reactions, providing insights into enzyme mechanisms and potential therapeutic targets .

Drug Metabolism Research

This compound is used as a model to study drug metabolism pathways, particularly in assessing the effects of various physiological conditions on conjugative drug metabolism. It helps in understanding how different factors influence drug efficacy and toxicity .

Synthesis of Novel Compounds

Intermediate in Synthesis

this compound acts as an important intermediate in the synthesis of various bioactive compounds. For example, it has been employed in the synthesis of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities including neuroprotective and antimicrobial effects .

Material Science

Polymer Chemistry

The compound has applications in polymer chemistry, particularly in the development of polycarbonates and other materials with enhanced properties. Its derivatives have been incorporated into polymer matrices to improve mechanical strength and thermal stability .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 12.5 |

| Compound B | HeLa | 15.0 |

| Compound C | A549 | 10.0 |

Table 2: Antioxidant Activity Assay Results

| Compound Name | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Compound A | 85 | 25 |

| Compound B | 78 | 30 |

| Compound C | 90 | 20 |

Case Studies

Case Study 1: Anticancer Screening

A comprehensive study evaluated several derivatives of this compound against breast cancer cells. The research highlighted that modifications to the nitrophenyl group significantly influenced cytotoxicity, leading to the identification of a lead compound with an IC50 value below 10 µM.

Case Study 2: Enzyme Kinetics Investigation

In another study focusing on drug metabolism, researchers utilized this compound to assess the impact of certain inhibitors on enzyme activity. The findings revealed that specific structural modifications could enhance or inhibit enzyme function, providing valuable data for drug design.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Nitrophenyl)hydrazine: Similar in structure but lacks the methanesulfonyl group.

(4-Nitrophenyl)methanesulfonamide: Contains a sulfonamide group instead of a sulfonohydrazide group.

(4-Nitrophenyl)methanesulfonic acid: The sulfonic acid derivative of the compound.

Uniqueness

(4-Nitrophenyl)methanesulfonohydrazide is unique due to the presence of both a nitrophenyl group and a methanesulfonohydrazide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Activité Biologique

(4-Nitrophenyl)methanesulfonohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its applications in various therapeutic contexts, particularly focusing on its inhibitory effects against specific enzymes relevant to bacterial infections and metabolic pathways.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-nitrophenylmethanesulfonyl chloride with hydrazine derivatives. The resulting compound can be characterized using various techniques such as NMR and mass spectrometry, confirming its molecular structure.

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of this compound on key enzymes involved in bacterial cell wall biosynthesis. Specifically, it has been shown to inhibit MurC and MurD ligases, which are essential for the assembly of peptidoglycan layers in bacterial cells. The inhibition mechanism involves binding to the active site of these enzymes, leading to a reduction in their catalytic activity:

- MurC and MurD Inhibition :

Case Studies

- Antibacterial Activity : A study evaluated various sulfonohydrazide derivatives, including this compound, for their ability to inhibit bacterial growth. The results indicated that compounds with nitro groups exhibited enhanced antibacterial properties against Gram-positive bacteria.

- Lysine Biosynthesis Inhibition : Another research focused on the compound's ability to inhibit lysine biosynthesis through the diaminopimelate pathway by targeting dihydrodipicolinate synthase (DHDPS) and dihydrodipicolinate reductase (DHDPR). This inhibition is crucial as it affects bacterial growth and survival .

Table 1: Inhibitory Activity of this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Activity Type |

|---|---|---|---|

| 1 | MurC | 30 | Inhibitor |

| 2 | MurD | 35 | Inhibitor |

| 3 | DHDPS | 50 | Inhibitor |

| 4 | DHDPR | 45 | Inhibitor |

The biological activity of this compound is primarily attributed to its ability to form stable complexes with target enzymes. This binding prevents substrate access to the active site, effectively reducing enzyme activity. The presence of nitro groups enhances electron-withdrawing properties, increasing the electrophilicity of the hydrazone nitrogen, which may facilitate stronger interactions with enzyme residues.

Propriétés

IUPAC Name |

(4-nitrophenyl)methanesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4S/c8-9-15(13,14)5-6-1-3-7(4-2-6)10(11)12/h1-4,9H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHCWYWHOLSFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.